molecular formula C19H21N3O2 B11096204 N-{2-Phenyl-1-[N'-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide

N-{2-Phenyl-1-[N'-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide

Cat. No.: B11096204
M. Wt: 323.4 g/mol
InChI Key: IMFWOBYRIBHKBA-UHFFFAOYSA-N
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Description

N-{2-Phenyl-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-Phenyl-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide typically involves the reaction of diethylcarbamoyl chloride with ammonium thiocyanate in acetone, followed by the addition of 4-phenyl-3-thiosemicarbazide . The reaction mixture is heated to reflux for several hours and then allowed to cool to room temperature, resulting in the formation of the desired compound as colorless crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-Phenyl-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

N-{2-Phenyl-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-Phenyl-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in catalytic reactions. Additionally, its hydrazinecarbonyl group can interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-Phenyl-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide stands out due to its unique combination of a hydrazinecarbonyl group and a phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[1-oxo-3-phenyl-1-(2-propan-2-ylidenehydrazinyl)propan-2-yl]benzamide

InChI

InChI=1S/C19H21N3O2/c1-14(2)21-22-19(24)17(13-15-9-5-3-6-10-15)20-18(23)16-11-7-4-8-12-16/h3-12,17H,13H2,1-2H3,(H,20,23)(H,22,24)

InChI Key

IMFWOBYRIBHKBA-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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